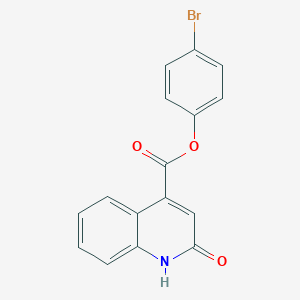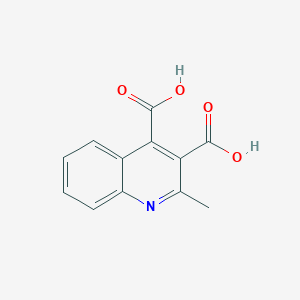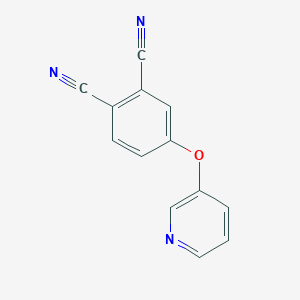![molecular formula C27H22N2O2 B186282 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide CAS No. 5746-77-0](/img/structure/B186282.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMNQ belongs to the class of quinone compounds and is widely used in biochemical and physiological studies.
Mecanismo De Acción
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide generates ROS by undergoing a redox cycling reaction that involves the transfer of electrons between N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and other molecules. This process leads to the formation of superoxide radicals, hydrogen peroxide, and other ROS, which can cause oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been shown to induce oxidative stress and apoptosis in various cell types. It has also been reported to activate various signaling pathways that are involved in inflammation and cell growth. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been used to study the effects of oxidative stress on mitochondrial function, DNA damage, and protein oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has several advantages as a research tool, including its ability to generate ROS in cells, its stability, and its ease of use. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide also has limitations, including its potential toxicity, the need for careful handling, and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide. One area of interest is the development of new methods for the synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds. Another area of interest is the investigation of the effects of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide on specific cellular processes and signaling pathways. Additionally, the potential therapeutic applications of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds in the treatment of various diseases and conditions are also worth exploring.
Métodos De Síntesis
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylnaphthalene with 3-amino-5,7-dimethyl-1,3-benzoxazole followed by carboxylation. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been extensively used in scientific research due to its ability to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This property has been utilized in various studies to investigate the role of oxidative stress in various biological processes such as apoptosis, inflammation, and aging. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has also been used as a redox cycling agent to study the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
5746-77-0 |
|---|---|
Nombre del producto |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide |
Fórmula molecular |
C27H22N2O2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H22N2O2/c1-16-13-17(2)25-24(14-16)29-27(31-25)22-9-6-10-23(18(22)3)28-26(30)21-12-11-19-7-4-5-8-20(19)15-21/h4-15H,1-3H3,(H,28,30) |
Clave InChI |
AOSBITSJRKMDFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



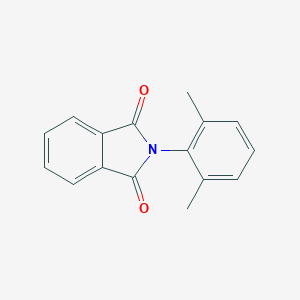
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
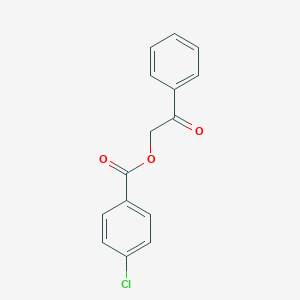
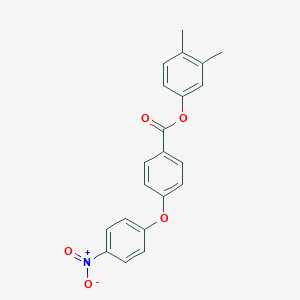
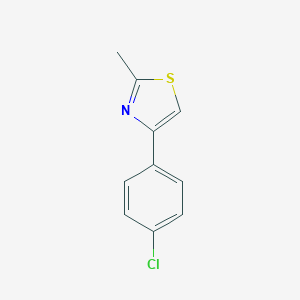
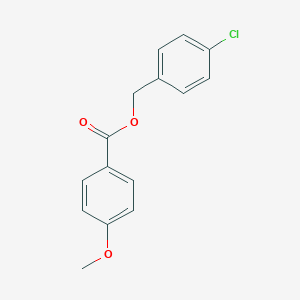
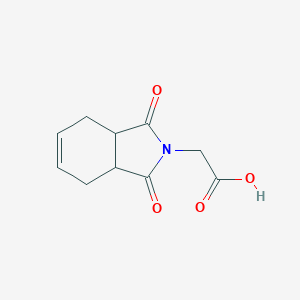
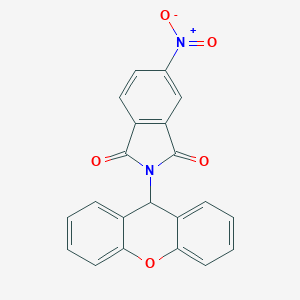
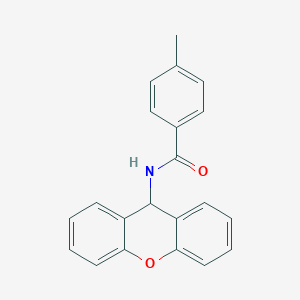
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
